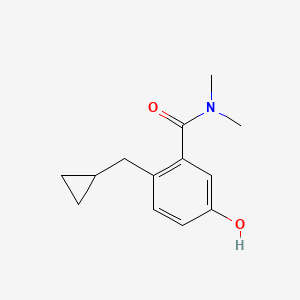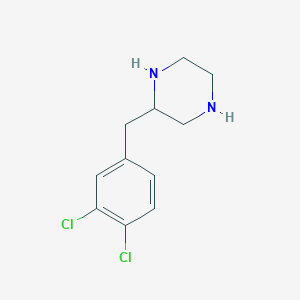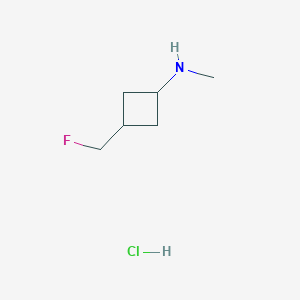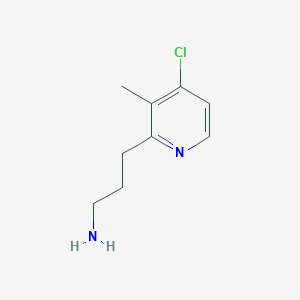![molecular formula C17H26N6O4 B14852935 6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentosidine is a well-characterized biomarker for advanced glycation endproducts (AGEs). It is a fluorescent cross-linking compound formed between the amino acids arginine and lysine through the Maillard reaction with ribose, a pentose sugar . AGEs are biochemicals formed under normal physiological conditions but accumulate more rapidly under oxidative stress and hyperglycemia . Pentosidine is particularly notable for its fluorescence, which makes it easily detectable and useful for studying AGE-related biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentosidine can be synthesized by reacting arginine, lysine, and a pentose sugar such as ribose. The reaction typically occurs in a sodium phosphate buffer at pH 9.0 and is heated to 65°C . Another method involves the formation of pentosidine from glucose, albeit at a slower rate, likely through the oxidation of glucose to arabinose .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Pentosidine primarily forms through glycation and oxidation reactions. It is both an AGE and a glycoxidation product .
Common Reagents and Conditions:
Reagents: Arginine, lysine, ribose (or other pentoses), glucose.
Conditions: Sodium phosphate buffer (pH 9.0), heating to 65°C.
Major Products: The major product of these reactions is pentosidine itself, which forms fluorescent cross-links between arginine and lysine residues .
Aplicaciones Científicas De Investigación
Pentosidine has a wide range of applications in scientific research:
Mecanismo De Acción
Pentosidine forms through the Maillard reaction, where ribose reacts with arginine and lysine residues to create cross-links. This process involves glycation and oxidation, leading to the formation of fluorescent cross-links . In vivo, pentosidine accumulates in tissues and serves as a marker for oxidative stress and protein damage . It is particularly significant in conditions like diabetes, where it correlates with the severity of complications .
Comparación Con Compuestos Similares
Nε-(Carboxymethyl)lysine (CML): Another well-known AGE, formed through the glycation of lysine residues.
Nε-(Carboxyethyl)lysine (CEL): Similar to CML but involves different glycation pathways.
Imidazolone: Formed through the glycation of arginine residues.
Uniqueness of Pentosidine: Pentosidine is unique due to its fluorescent properties, which make it easily detectable and useful for studying AGE-related processes . Its formation involves both glycation and oxidation, distinguishing it from other AGEs that may not require oxidative conditions .
Propiedades
IUPAC Name |
2-amino-6-[2-[(4-amino-4-carboxybutyl)amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKKSTZQYEZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869701 |
Source


|
| Record name | 6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)













